molecular formula C23H29NO B8500434 4-{2-[4-(Dibutylamino)phenyl]ethenyl}benzaldehyde CAS No. 478525-45-0

4-{2-[4-(Dibutylamino)phenyl]ethenyl}benzaldehyde

Cat. No. B8500434
Key on ui cas rn: 478525-45-0
M. Wt: 335.5 g/mol
InChI Key: SPHPWARFCMCCHV-UHFFFAOYSA-N
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Patent
US08846955B2

Procedure details

In 30 ml of dichloromethane was suspended 6.0 g (69.0 mmol) of active manganese dioxide. Next, 1.17 g (3.45 mmol) of 4-[2-[4-(dibutylamino)phenyl]vinyl]benzyl alcohol was dissolved in dichloromethane and added to the suspension. After stirred at room temperature for 20 hours, the suspension was filtrated and the solvent was evaporated off. The residue was purified by silica gel column, chromatography to give 0.74 g of a yellow crystal (yield: 64.1%).
Name
4-[2-[4-(dibutylamino)phenyl]vinyl]benzyl alcohol
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three
Yield
64.1%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:22][CH2:23][CH2:24][CH3:25])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:13][C:14]2[CH:21]=[CH:20][C:17]([CH2:18][OH:19])=[CH:16][CH:15]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:22]([N:5]([CH2:1][CH2:2][CH2:3][CH3:4])[C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:13][C:14]2[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=2)=[CH:8][CH:7]=1)[CH2:23][CH2:24][CH3:25] |f:2.3.4|

Inputs

Step One
Name
4-[2-[4-(dibutylamino)phenyl]vinyl]benzyl alcohol
Quantity
1.17 g
Type
reactant
Smiles
C(CCC)N(C1=CC=C(C=C1)C=CC1=CC=C(CO)C=C1)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the suspension
FILTRATION
Type
FILTRATION
Details
the suspension was filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column, chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(CCC)N(C1=CC=C(C=C1)C=CC1=CC=C(C=O)C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 64.1%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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